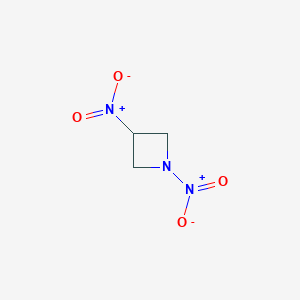
Azetidine, 1,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 1,3-dinitro- is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with two nitro groups attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azetidine, 1,3-dinitro- typically involves the nitration of azetidine derivatives. One common method includes the use of (1-tert-butyl-3-nitroazetidin-3-yl) methanol hydrochloride as the starting material. The compound is prepared through a three-step synthesis involving oxidative azidation, nitric acid salinization, and nitration .
Industrial Production Methods
Industrial production methods for Azetidine, 1,3-dinitro- are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the compound’s potential explosiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine, 1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like Raney nickel, leading to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Azetidine, 1,3-dinitro- include:
Oxidizing agents: Such as nitric acid and other strong oxidizers.
Reducing agents: Such as Raney nickel and hydrogen gas.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a wide range of functionalized azetidines.
Applications De Recherche Scientifique
Azetidine, 1,3-dinitro- has several scientific research applications, including:
Biology: Investigated for its potential biological activity and as a scaffold for drug development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Mécanisme D'action
The mechanism of action of Azetidine, 1,3-dinitro- involves its interaction with molecular targets through its nitro groups. The compound’s ring strain and electronic properties contribute to its reactivity. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trinitroazetidine (TNAZ): Another nitro-substituted azetidine with similar energetic properties.
3-Azido-1,3-dinitroazetidine (ADNAZ): A compound with both azido and nitro groups, exhibiting unique thermal properties.
Uniqueness
Azetidine, 1,3-dinitro- is unique due to its specific substitution pattern and the presence of two nitro groups at the 1 and 3 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in energetic materials and synthetic chemistry.
Propriétés
Numéro CAS |
132395-40-5 |
|---|---|
Formule moléculaire |
C3H5N3O4 |
Poids moléculaire |
147.09 g/mol |
Nom IUPAC |
1,3-dinitroazetidine |
InChI |
InChI=1S/C3H5N3O4/c7-5(8)3-1-4(2-3)6(9)10/h3H,1-2H2 |
Clé InChI |
WYKTUOLGMMCABC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)





![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
